molecular formula C6H3ClF3N3 B2930735 2-(4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile CAS No. 1006471-49-3

2-(4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B2930735
CAS No.: 1006471-49-3
M. Wt: 209.56
InChI Key: WMRPBXWMZHXJRJ-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile is a chemical compound characterized by the presence of a chloro and trifluoromethyl group attached to a pyrazole ring

Scientific Research Applications

2-(4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of agrochemicals and materials with specific desired properties.

Safety and Hazards

“[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile” is considered hazardous. It is toxic in contact with skin, causes skin irritation, causes serious eye irritation, and is harmful if swallowed or inhaled . It is recommended to use this chemical only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile typically involves the reaction of 4-chloro-3-(trifluoromethyl)pyrazole with acetonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the acetonitrile group replaces a leaving group on the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-[4–Chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol

Uniqueness

2-(4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and specificity in various applications.

Properties

IUPAC Name

2-[4-chloro-3-(trifluoromethyl)pyrazol-1-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3N3/c7-4-3-13(2-1-11)12-5(4)6(8,9)10/h3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRPBXWMZHXJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC#N)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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